molecular formula C7H5IN4 B13326318 2-(4-iodo-1H-pyrazol-1-yl)pyrimidine

2-(4-iodo-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B13326318
M. Wt: 272.05 g/mol
InChI Key: VKZBQFCAWIJHPE-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings. The presence of an iodine atom at the 4-position of the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. Heterocyclic compounds like this one are known for their diverse range of biological activities and are often used as building blocks in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-iodopyrazole with a pyrimidine derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(4-azido-1H-pyrazol-1-yl)pyrimidine, while oxidation with hydrogen peroxide can produce this compound N-oxide .

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions[][3].

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological activity being studied. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrazol-1-yl)pyrimidine
  • 2-(4-bromo-1H-pyrazol-1-yl)pyrimidine
  • 2-(4-fluoro-1H-pyrazol-1-yl)pyrimidine

Uniqueness

The presence of the iodine atom in 2-(4-iodo-1H-pyrazol-1-yl)pyrimidine makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than other halogens, which can influence the compound’s reactivity and biological activity. This uniqueness can be exploited in the design of new compounds with enhanced properties .

Properties

Molecular Formula

C7H5IN4

Molecular Weight

272.05 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)pyrimidine

InChI

InChI=1S/C7H5IN4/c8-6-4-11-12(5-6)7-9-2-1-3-10-7/h1-5H

InChI Key

VKZBQFCAWIJHPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C=N2)I

Origin of Product

United States

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